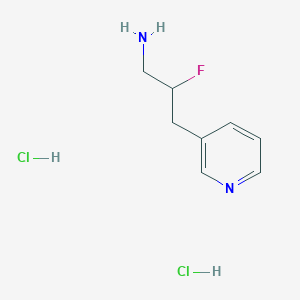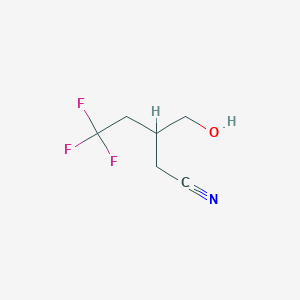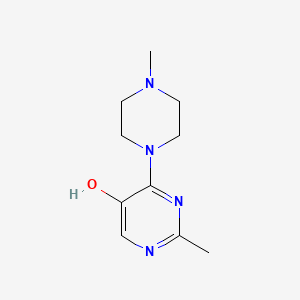![molecular formula C13H9BrF2OZn B14869730 2-[(2',6'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14869730.png)
2-[(2',6'-Difluorophenoxy)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2’,6’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is typically supplied as a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the difluorophenoxy group makes it a valuable reagent for introducing fluorinated aromatic groups into molecules, which can significantly alter their chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2’,6’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of a brominated precursor with zinc in the presence of a suitable solvent like THF. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive conditions to avoid hydrolysis of the organozinc compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the purity of reagents to ensure high yield and quality of the final product. Large-scale production also incorporates advanced purification techniques to remove impurities and by-products.
化学反応の分析
Types of Reactions: 2-[(2’,6’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. This reaction involves the transfer of the phenylzinc moiety to a palladium or nickel catalyst, which then facilitates the formation of a new carbon-carbon bond with an electrophilic partner.
Common Reagents and Conditions:
Negishi Coupling: Typically involves palladium or nickel catalysts, with ligands such as triphenylphosphine or N-heterocyclic carbenes. The reaction is usually carried out under an inert atmosphere at moderate temperatures.
Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions, often involving strong oxidizing or reducing agents.
Major Products: The major products of these reactions are typically fluorinated aromatic compounds, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Chemistry: In organic chemistry, 2-[(2’,6’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE is used as a reagent for the introduction of fluorinated aromatic groups into complex molecules. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where fluorine atoms can significantly enhance the biological activity and stability of the compounds.
Biology and Medicine: The compound’s ability to introduce fluorinated groups makes it useful in the development of new drugs. Fluorinated aromatic compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and specialty chemicals. Its reactivity and the ability to introduce fluorinated groups make it valuable for creating materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 2-[(2’,6’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE in chemical reactions involves the transfer of the phenylzinc moiety to a metal catalyst, such as palladium or nickel. This process, known as transmetalation, is a key step in cross-coupling reactions. The metal catalyst facilitates the formation of a new carbon-carbon bond between the phenylzinc compound and an electrophilic partner, resulting in the formation of a new fluorinated aromatic compound.
類似化合物との比較
- 2,6-Difluorophenylzinc bromide
- 4-Fluorophenylzinc bromide
- 2,5-Difluoro-4-methoxyphenylzinc bromide
Comparison: Compared to other similar compounds, 2-[(2’,6’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE offers unique advantages due to the presence of the difluorophenoxy group. This group can significantly alter the electronic properties of the molecule, making it more reactive in certain types of chemical reactions. Additionally, the presence of two fluorine atoms can enhance the stability and bioactivity of the resulting compounds, making it a valuable reagent in both research and industrial applications.
特性
分子式 |
C13H9BrF2OZn |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
bromozinc(1+);1,3-difluoro-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1 |
InChIキー |
SOSFDYSZMFPKFI-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C([C-]=C1)COC2=C(C=CC=C2F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


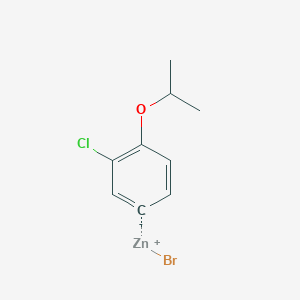
![1-methyl-4-(pyrrolidin-3-yloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14869649.png)
![2-[(5-Chloro-2-nitrophenyl)thio]ethanol](/img/structure/B14869651.png)
![Methyl 5-(2-(difluoromethoxy)phenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14869658.png)
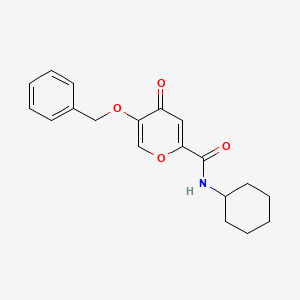
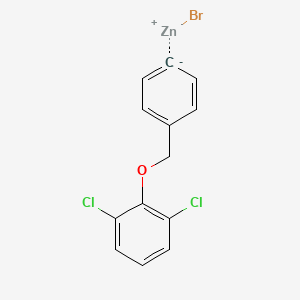
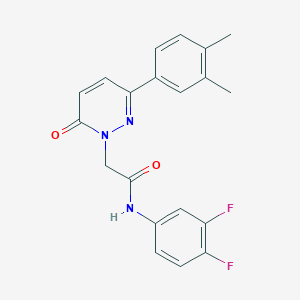
![3-butyl-2-(furan-2-yl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14869698.png)
![(2S)-2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one](/img/structure/B14869705.png)
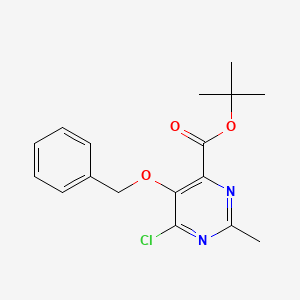
![Dimethyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylate](/img/structure/B14869712.png)
